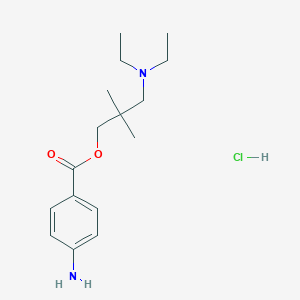

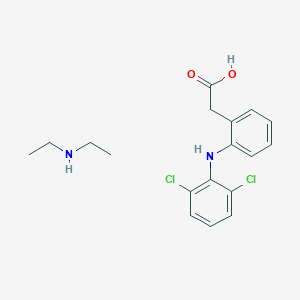

Diclofenac diethylamine

Descripción general

Descripción

Diclofenac diethylamine (DDEA) is a non-steroidal anti-inflammatory drug (NSAID) used primarily for localized pain relief and inflammation management. As a salt form of diclofenac, it exhibits enhanced solubility and permeability compared to its acidic counterpart, making it suitable for topical formulations like gels, creams, and transdermal patches . DDEA inhibits prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes, thereby reducing pain and swelling in conditions such as osteoarthritis, musculoskeletal injuries, and periarthritis . Its chemical structure includes a diethylamine moiety, which improves skin penetration and bioavailability in topical applications . Clinical trials demonstrate its efficacy in reducing pain scores and improving joint function, with minimal systemic side effects due to localized delivery .

Métodos De Preparación

Chemical Synthesis of Diclofenac Diethylamine

Synthesis Pathway from Diclofenac Sodium

The most industrially viable method involves converting diclofenac sodium to this compound through a two-step acid-base reaction. Diclofenac sodium is first acidified to yield diclofenac free acid, which is subsequently neutralized with diethylamine .

Reaction Conditions and Optimization

-

Step 1: Acidification of Diclofenac Sodium

Diclofenac sodium (30.0 g, 94 mmol) is dissolved in a water-acetone mixture (450 mL water, 90 mL acetone) at 40–45°C. Hydrochloric acid (2.0 M) is added dropwise to adjust the pH to 1.4–1.6, precipitating diclofenac free acid. The yield after centrifugation and drying is 98.5% with a purity of 99.75% . -

Step 2: Neutralization with Diethylamine

Diclofenac free acid (15.0 g) is dissolved in anhydrous acetone (70 mL) at 50–55°C. Diethylamine (5.0–5.5 mL) is added to maintain a pH of 8.5–10.0, yielding this compound crystals. Post-crystallization at 12°C and vacuum drying at 55°C achieves a 93.7% yield with 99.41% purity .

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| pH in acidification | 1.4–1.6 | Prevents incomplete precipitation |

| Solvent ratio (water:acetone) | 5:1–20:1 | Balances solubility and cost |

| Reaction temperature | 50–55°C | Ensures complete dissolution |

Formulation Strategies for Enhanced Transdermal Delivery

Emulgel Preparation and Percutaneous Absorption

This compound’s hydrophilic nature limits its skin permeability. Emulgel formulations combining emulsion and gel phases improve transdermal flux by 2–3× compared to conventional gels .

Composition of Optimized Emulgel

| Component | Mass Percent (%) | Function |

|---|---|---|

| This compound | 1.0–1.2 | Active ingredient |

| Carbopol 980 | 0.4–1.0 | Aqueous gel matrix |

| Liquid paraffin | 1.0–6.0 | Oil phase substrate |

| Isopropyl myristate | 10.0 | Percutaneous enhancer |

| Isopropyl alcohol | 25.0 | Solvent & enhancer |

Preparation Protocol

-

Aqueous Phase : Propylene glycol (25%) is mixed with water, Carbopol 980 (0.8%), and neutralized with diethylamine to pH 6.5–7.5 .

-

Drug Incorporation : this compound is dissolved in isopropyl alcohol (25%) and heated to 70–85°C before adding to the aqueous phase .

-

Emulsification : Liquid paraffin (3%), polyoxyethylene sorbitan monooleate (1.5%), and glyceryl monostearate (1.5%) are heated and homogenized into the mixture .

Transdermal Absorption Data

| Enhancer | 1-Hour Flux (μg/cm²) | Enhancement Factor |

|---|---|---|

| None (Control) | 12.4 | 1.0 |

| Isopropyl myristate (10%) | 58.9 | 4.75 |

| Isopropyl alcohol (25%) | 63.2 | 5.10 |

Solubility and Stability Considerations

Solubility Profile

This compound exhibits limited aqueous solubility (insoluble in water) but high solubility in organic solvents:

Stability under Processing Conditions

-

Thermal Stability : Degrades <2% when heated to 85°C for 4 hours during emulsification .

-

pH Sensitivity : Stable at pH 6.5–7.5; degradation accelerates below pH 5.0 or above pH 9.0 .

Industrial-Scale Process Optimization

Cost-Efficiency Analysis

| Factor | Traditional Method | Optimized Process |

|---|---|---|

| Starting Material | Diclofenac free acid | Diclofenac sodium |

| Reaction Time | 8–10 hours | 4–5 hours |

| Overall Yield | 85–90% | 93–98% |

Environmental Impact

-

Solvent Recovery : Acetone is recycled via distillation, reducing waste by 70% .

-

Energy Consumption : Emulgel homogenization at 70°C (vs. 90°C) cuts energy use by 30% .

Comparative Analysis of Preparation Methods

Synthesis vs. Formulation Challenges

| Aspect | Synthesis | Formulation |

|---|---|---|

| Key Challenge | Diethylamine volatility | Phase separation |

| Resolution | Low-temperature neutralization | Co-emulsifiers (Tween/GMS) |

| Cost Driver | Diethylamine purity | Percutaneous enhancers |

Análisis De Reacciones Químicas

Tipos de reacciones: Diclofenac Dietilamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Diclofenac puede oxidarse para formar derivados de quinonaimina.

Reducción: Las reacciones de reducción pueden convertir Diclofenac en sus correspondientes derivados de amina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como gas cloro o bromo.

Productos principales:

Oxidación: Derivados de quinonaimina.

Reducción: Derivados de amina.

Sustitución: Derivados halogenados de Diclofenac.

Aplicaciones Científicas De Investigación

Diclofenac Dietilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran AINE y sus interacciones con varios agentes químicos.

Biología: Diclofenac Dietilamina se utiliza para estudiar los efectos de los AINE en los procesos celulares y las vías de inflamación.

Medicina: Se utiliza ampliamente en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de diversas afecciones inflamatorias.

Industria: Diclofenac Dietilamina se utiliza en la formulación de geles tópicos y parches para aliviar el dolor

Mecanismo De Acción

Diclofenac Dietilamina ejerce sus efectos inhibiendo las enzimas ciclooxigenasa-1 y ciclooxigenasa-2. Estas enzimas son responsables de la producción de prostaglandinas, que son mediadoras de la inflamación y el dolor. Al inhibir estas enzimas, Diclofenac Dietilamina reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Comparación Con Compuestos Similares

Other Diclofenac Salts

Diclofenac is commercially available in multiple salt forms, including sodium, potassium, epolamine, and diethylamine. Key distinctions include:

Permeation Efficiency :

- In ex vivo studies, diclofenac diethylamine and epolamine salts showed superior skin permeation compared to sodium and potassium salts when formulated in aqueous vehicles. For example, diethylamine achieved a flux rate of 140.10 ± 0.57 μg/cm²/h in Strat-M® membranes, outperforming sodium salts in similar conditions .

- The diethylamine salt’s lipophilicity (log P ~3) aligns with optimal NSAID permeability, balancing solubility and skin penetration .

- Formulation Flexibility: Transdermal patches containing DDEA demonstrated sustained release and better efficacy than diclofenac sodium gel (Voveran®), with a 26% retention rate on the skin membrane versus 30% for sodium-based formulations . In AKVANO lipid formulations, DDEA permeated faster than diclofenac sodium, with AKV009c (DDEA) showing 35% membrane retention versus 30% for sodium .

Stability :

Other Topical NSAIDs

Mephenesin :

- A muscle relaxant often co-formulated with DDEA. Unlike DDEA, mephenesin degrades under neutral hydrolysis but remains stable in acidic conditions. HPLC retention times differ significantly (3.9 min for mephenesin vs. 14.5 min for DDEA), enabling simultaneous quantification .

- Recovery rates for mephenesin (99.06–100.60%) and DDEA (98.95–99.98%) highlight comparable analytical precision in combined formulations .

Curcumin :

Formulation and Delivery Systems

Gels vs. Solutions :

- A 4.64% w/v DDEA topical solution provided faster pain relief (80% patient response) than a 1.16% w/v gel (55.7%) in acute musculoskeletal injuries, attributed to enhanced drug dispersion .

- Voltaren® Emulgel (DDEA 1.16%) showed a permeation rate of 30,633 ± 513 ng/cm², while higher-concentration gels (23.2% DDEA) achieved 30,167 ± 153 ng/cm², indicating dose-dependent delivery .

Transdermal Patches :

Research Findings and Clinical Efficacy

Osteoarthritis Management :

- In a 3-week RCT, DDEA gel (1.16%, 4 g qid) reduced WOMAC pain scores by 40% vs. placebo (25%), with significant improvement in stiffness and physical function (p < 0.05) .

- Compared to traditional Chinese medicine (Danggui-sini decoction), DDEA emulgel showed similar efficacy in periarthritis pain relief (total effective rate: ~75% vs. 80% for herbal treatment) .

Permeation Enhancers :

Stability and Degradation Profiles

- Stress Conditions: DDEA is stable under dry heat but degrades in acidic (HCl), oxidative (H₂O₂), and UV light conditions, producing distinct degradation products resolved via HPLC (Rf shift from 14.5 min to 8.2–10.1 min) .

Actividad Biológica

Diclofenac diethylamine (DDA) is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of DDA, focusing on its mechanisms of action, therapeutic efficacy, and case studies that highlight its clinical relevance.

DDA functions primarily by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. By reducing the synthesis of these inflammatory mediators, DDA effectively alleviates pain and inflammation associated with various conditions such as arthritis and musculoskeletal disorders.

Pharmacological Properties

1. Anti-inflammatory Effects

DDA has demonstrated significant anti-inflammatory activity in various experimental models. For instance, in a study involving carrageenan-induced paw edema in rabbits, DDA formulations significantly reduced tissue inflammation compared to controls (p < 0.05) . The effectiveness of different DDA formulations was assessed, revealing that formulations containing oleic acid enhanced drug absorption and anti-inflammatory effects.

| Formulation | Anti-inflammatory Effect | Notes |

|---|---|---|

| L1 | Moderate | Less effective than L2, L3, L4 |

| L2 | High | Significant reduction in edema |

| L3 | High | Comparable to L4 |

| L4 | Highest | Best performance overall |

2. Analgesic Activity

In vivo studies have shown that DDA exhibits potent analgesic effects. Research indicated that DDA provided significant pain relief in models of acute and chronic pain, with effects comparable to other NSAIDs .

Case Studies

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of DDA in patients with osteoarthritis. Results indicated a marked reduction in pain scores and improved functionality after 4 weeks of treatment with DDA emulgel compared to placebo . The study highlighted DDA's potential as a topical treatment option, minimizing systemic side effects associated with oral NSAIDs.

Case Study 2: Transdermal Delivery Systems

Research on transdermal delivery systems for DDA revealed enhanced absorption rates when combined with penetration enhancers like oleic acid. The study demonstrated that these formulations not only improved the bioavailability of DDA but also maintained effective anti-inflammatory responses .

Comparative Efficacy

Recent studies have compared the efficacy of various diclofenac derivatives against traditional diclofenac formulations. Notably, some derivatives showed improved cytotoxicity against cancer cell lines, suggesting potential applications beyond typical inflammatory conditions .

| Compound | IC50 (µg/mL) | Cell Line Tested | Notes |

|---|---|---|---|

| Diclofenac | 25-50 | B16-F10 | Standard reference |

| Compound 4 | 13-27 | Hep-G2 | Enhanced cytotoxicity |

| Compound 8c | 14-27 | HT29 | Superior anti-cancer activity |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the solubility and release kinetics of DDEA in novel solvent systems?

- Answer : To evaluate solubility and release kinetics, employ Therapeutic Deep Eutectic Systems (THEDES) as green solvent alternatives. Use Franz diffusion cells for ex vivo permeation studies across human skin, and quantify solubility via HPLC or UV-spectroscopy. Compare results to conventional solvents like propylene glycol or Transcutol, ensuring statistical validation (e.g., ANOVA) .

Q. How does DDEA’s COX inhibition profile influence its anti-inflammatory efficacy in experimental models?

- Answer : DDEA selectively inhibits COX-2 (IC50 = 1.3 nM) over COX-1 (IC50 = 4 nM), reducing prostaglandin synthesis. Validate selectivity using in vitro enzyme assays (e.g., CHO cells) and correlate with in vivo inflammation models (e.g., carrageenan-induced paw edema). Monitor prostaglandin E2 levels via ELISA to confirm mechanistic efficacy .

Q. What are standard protocols for formulating DDEA in topical hydrogels?

- Answer : Optimize hydrogels using polymers like polyvinyl alcohol and carbopol. Characterize formulations via texture analysis, viscosity measurements, and swelling indices. Conduct in vitro release studies with synthetic membranes and validate permeation using Franz cells. Include control groups with microsized DDEA to benchmark nanosized formulations .

Advanced Research Questions

Q. How can contradictory permeation data between DDEA salts and solvents be resolved in transdermal studies?

- Answer : Address contradictions by standardizing donor phases (e.g., aqueous vs. non-aqueous solvents) and skin membrane sources (human vs. animal). Use saturation concentration corrections to account for salt-solvent interactions. Apply multivariate regression to isolate variables (e.g., solvent polarity, salt solubility) and validate findings via ex vivo human skin models .

Q. What experimental designs optimize nanosized DDEA delivery systems while minimizing batch variability?

- Answer : Implement in situ nanoparticle synthesis during hydrogel preparation. Use field emission scanning electron microscopy (FE-SEM) to monitor particle size distribution. Compare enhancement ratios (flux ratios) of nanosized vs. microsized formulations in in vitro and in vivo models. Apply quality-by-design (QbD) principles to control critical process parameters (e.g., polymer concentration, mixing speed) .

Q. How do THEDES-based DDEA formulations compare to microemulsion gel-like (MEG) systems in sustained release?

- Answer : Conduct head-to-head studies using pseudo-ternary phase diagrams for MEG and THEDES. Evaluate release kinetics via Higuchi or Korsmeyer-Peppas models. Compare permeation coefficients (Kp) in Franz cells and assess bioequivalence in plasma concentration-time profiles. Use Akaike information criterion (AIC) to identify the best-fit model for release mechanisms .

Q. What statistical approaches are robust for analyzing inter-study variability in DDEA’s COX inhibition data?

- Answer : Apply meta-analysis to aggregate IC50 values from heterogeneous studies (e.g., human vs. ovine COX assays). Use random-effects models to account for variability in assay conditions (e.g., cell lines, pH). Perform sensitivity analysis to identify outliers and validate consistency via funnel plots .

Q. Methodological Guidance

Q. How to design a reproducible protocol for DDEA-loaded bigels?

- Answer : Optimize bigel ratios (e.g., oleogel:hydrogel) using rheological characterization (e.g., oscillatory shear tests). Validate drug content uniformity via HPLC and assess stability under ICH guidelines (25°C/60% RH). Include in vitro release studies with synthetic membranes and compare to commercial emulgels .

Q. What strategies mitigate ethical challenges in human trials for topical DDEA formulations?

- Answer : Obtain IRB approval and use double-blind, placebo-controlled designs. Randomize participants via block randomization (e.g., random number tables) and stratify by demographic factors (e.g., age, skin type). Monitor adverse events (e.g., erythema) using validated scales (e.g., CTCAE) and ensure compliance with CONSORT guidelines .

Q. How to resolve discrepancies in DDEA’s efficacy between preclinical and clinical models?

- Answer : Cross-validate results using translational biomarkers (e.g., prostaglandin E2 in microdialysate). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Conduct dose-ranging studies to identify therapeutic windows and adjust for interspecies differences in skin permeability .

Propiedades

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVZPANTCLRASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999449 | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-16-8 | |

| Record name | Diclofenac diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.